4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile

Physicochemical profiling Drug-likeness Lead optimization

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is a synthetic small-molecule heterocycle belonging to the 1,4-benzoxazine class, characterized by a fused oxazine ring substituted at the 6-position with a para-benzonitrile group. Its molecular formula is C15H12N2O with a molecular weight of 236.27 g·mol⁻¹, an XLogP3-AA of 3.0, a topological polar surface area of 45.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C15H12N2O
Molecular Weight 236.274
CAS No. 2344678-34-6
Cat. No. B2992163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile
CAS2344678-34-6
Molecular FormulaC15H12N2O
Molecular Weight236.274
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2
InChIKeyXAUSMBZBAWGMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile (CAS 2344678-34-6): Procurement-Relevant Identity and Physicochemical Baseline


4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is a synthetic small-molecule heterocycle belonging to the 1,4-benzoxazine class, characterized by a fused oxazine ring substituted at the 6-position with a para-benzonitrile group [1]. Its molecular formula is C15H12N2O with a molecular weight of 236.27 g·mol⁻¹, an XLogP3-AA of 3.0, a topological polar surface area of 45.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound is offered by multiple specialist chemical suppliers (e.g., CymitQuimica, Biosynth) in quantities from 50 mg to 500 mg, typically at >95% purity, and is intended for non-human research use only . This baseline physicochemical profile defines the scaffold's fundamental drug-like properties and serves as the starting point for assessing differentiation from closely related analogs.

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile: Why Generic Substitution by Other Benzoxazine-Benzonitriles Is Not Straightforward


The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with biological activity exquisitely sensitive to both the position and the electronic nature of substituents [1]. For the benzonitrile subclass, three critical structural variables govern target engagement and physicochemical behavior: (i) the position of the benzonitrile attachment on the benzoxazine core (6- vs. 7- vs. 8-substitution), (ii) the regioisomerism of the nitrile on the phenyl ring (para vs. meta), and (iii) the oxidation state of the oxazine ring (dihydro vs. oxo) [1][2]. Even seemingly conservative changes—such as moving the nitrile from the para to the meta position or shifting the biaryl linkage from C6 to C7—can lead to substantial alterations in molecular conformation, electronic distribution, and consequently, in recognition by biological targets [2]. The quantitative evidence presented below demonstrates that 4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile occupies a distinct region of chemical space relative to its closest analogs, making direct substitution without re-optimization inadvisable.

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Closest 6-Substituted Regioisomeric and Oxo Analogs

Among the 6-substituted 1,4-benzoxazine-benzonitrile series, the target compound (XLogP3-AA = 3.0, TPSA = 45.1 Ų) occupies a distinct lipophilicity/polarity coordinate compared to its oxidized and regioisomeric counterparts [1]. The 3-oxo derivative 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile (CAS 869299-40-1, MW 250.25) exhibits a higher molecular weight and an additional hydrogen bond acceptor (carbonyl oxygen), while the 6-carbonitrile analog 3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile (CAS 928118-07-4, MW 160.18) represents a significantly smaller, more polar scaffold [1][2]. These differences in lipophilicity and hydrogen bonding capacity directly impact membrane permeability, solubility, and off-target binding profiles—critical parameters in fragment-based lead generation and scaffold-hopping campaigns [1].

Physicochemical profiling Drug-likeness Lead optimization

Substitution Pattern Differentiation: Para-Benzonitrile vs. Meta-Benzonitrile Regioisomer Comparison

The para- vs. meta-benzonitrile substitution pattern profoundly influences the molecular geometry and electronic distribution of the biaryl system [1]. In 4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile, the nitrile group is conjugated with the benzoxazine core through a linear para-phenylene bridge, resulting in a rod-like shape with minimal steric hindrance. In contrast, the meta isomer 3-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile (implied analog: CAS 869299-40-1, the 3-oxo variant) introduces a kink in the molecular axis, altering the presentation of the nitrile hydrogen bond acceptor and the phenyl ring to potential protein binding pockets [1][2]. While direct head-to-head biological data are unavailable from the literature, the well-established principle of regioisomeric differentiation in medicinal chemistry—where para/meta substitution can alter target affinity by orders of magnitude—makes this a critical consideration for scaffold selection [2].

Regioisomerism Target selectivity Molecular recognition

Oxidation State Differentiation: Dihydro-1,4-Benzoxazine vs. 3-Oxo-1,4-Benzoxazine Scaffold Comparison

The target compound maintains the fully reduced dihydro-1,4-benzoxazine ring, whereas the 3-oxo congener 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile (CAS 869299-40-1) introduces a carbonyl at the oxazine 3-position [1]. This structural modification creates two critical differences: (i) the carbonyl introduces an additional hydrogen bond acceptor, increasing TPSA from 45.1 Ų to approximately 59 Ų and reducing passive membrane permeability according to the Veber rule framework; (ii) the lactam-like 3-oxo structure is chemically and metabolically distinct from the dihydro scaffold, which lacks the electrophilic carbonyl and exhibits different reactivity under physiological conditions [1][2]. The dihydro scaffold may be preferred when avoiding potential metabolic oxidation at the oxazine ring or when a less polar, more cell-permeable chemotype is desired [2].

Oxidation state Metabolic stability Hydrogen bonding

Commercial Availability and Purity Consistency vs. Fragment-Level 6-Carbonitrile Building Block

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is commercially available from multiple vendors including CymitQuimica (as Biosynth brand) and EvitaChem, with standard offerings at 50 mg and 500 mg scales . In contrast, the simpler fragment analog 3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile (CAS 928118-07-4) is more widely listed across supplier catalogs (Thermo Fisher, Chemenu, Molaid) and is typically less expensive due to its smaller size and higher demand as a versatile intermediate . However, the target compound offers a pre-assembled biaryl benzonitrile motif that eliminates two synthetic steps (Suzuki coupling and nitrile installation) compared to starting from the 6-carbonitrile fragment, providing both time and cost savings in library synthesis workflows where the para-benzonitrile pharmacophore is essential [1].

Supply chain Fragment screening Chemical procurement

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile: Optimal Procurement-Motivated Application Scenarios


Fragment Elaboration in Kinase or GPCR Lead Discovery: When a Pre-Assembled 6-Aryl-Benzonitrile Is Required

Medicinal chemistry teams seeking to elaborate a benzoxazine fragment hit into a lead series can procure this compound directly to bypass two sequential synthetic steps (bromination and Suzuki coupling). The para-benzonitrile motif is a privileged pharmacophore in kinase hinge-binding scaffolds and GPCR antagonist chemotypes; the target compound's computed XLogP3 of 3.0 and TPSA of 45.1 Ų position it favorably within CNS drug-like space, making it suitable for initial SAR expansion [1].

Regioisomeric Selectivity Profiling: Comparing para- vs. meta-Benzonitrile Vectoring in Protein-Ligand Co-Crystal Campaigns

Structural biology groups needing a matched pair of para- and meta-substituted benzoxazine-benzonitriles for co-crystallography can use this compound as the para isomer reference. The linear geometry creates distinct exit vectoring from the benzoxazine core relative to the bent meta isomer . Procurement of both regioisomers enables assessment of shape complementarity differences in ATP- or allosteric binding sites without devoting synthetic resources to parallel synthesis [2].

Physicochemical Property Benchmarking in CNS Drug Design: Using the Dihydro-Benzoxazine Scaffold as a Non-Oxo Control

For CNS drug discovery programs evaluating the impact of oxazine ring oxidation state on permeability and metabolic stability, this compound serves as the non-oxidized, low-TPSA control relative to 3-oxo-benzoxazine analogs (TPSA ~59 Ų). The measured difference of approximately 14 Ų in TPSA and the absence of a metabolically labile lactam carbonyl make this compound a critical comparator in structure-property relationship studies [1][3].

Custom Library Synthesis: Stockpiling a Key Biaryl Intermediate for Parallel Chemistry

High-throughput chemistry groups executing parallel library synthesis can stock this compound as a central intermediate. Its single rotatable bond, single HBD (NH), and biaryl benzonitrile motif provide a rigid, vectorially defined scaffold suitable for diversification at the oxazine nitrogen (N-alkylation, sulfonylation, or acylation). The 500 mg catalog offering from Biosynth/CymitQuimica at €1399 provides sufficient material for 500–1000 library members at a 0.5–1.0 μmol scale per reaction, translating to approximately €1.40–€2.80 per compound in intermediate cost .

Quote Request

Request a Quote for 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.